molecular formula C20H18BrFN2S B2533989 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-(4-fluorophenyl)-1H-imidazole CAS No. 1207035-21-9

5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-(4-fluorophenyl)-1H-imidazole

Cat. No.: B2533989
CAS No.: 1207035-21-9
M. Wt: 417.34
InChI Key: FKZHALFOMDVORF-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-(4-fluorophenyl)-1H-imidazole is a complex organic compound that features a unique combination of bromine, fluorine, and sulfur atoms attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-(4-fluorophenyl)-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole core, followed by the introduction of the bromophenyl, cyclopentylsulfanyl, and fluorophenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-(4-fluorophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl and fluorophenyl groups can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in a halogen exchange reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) can be used for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the aromatic rings can lead to partially or fully hydrogenated products.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It may have applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-(4-fluorophenyl)-1H-imidazole exerts its effects depends on its interaction with molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the bromophenyl and fluorophenyl groups can participate in π-π interactions or hydrogen bonding. The sulfur atom in the cyclopentylsulfanyl group can also engage in unique interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-bromophenyl)-2-(methylthio)-1-(4-fluorophenyl)-1H-imidazole
  • 5-(4-chlorophenyl)-2-(cyclopentylsulfanyl)-1-(4-fluorophenyl)-1H-imidazole
  • 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-(4-chlorophenyl)-1H-imidazole

Uniqueness

5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-(4-fluorophenyl)-1H-imidazole is unique due to the specific combination of bromine, fluorine, and sulfur atoms attached to the imidazole ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-bromophenyl)-2-cyclopentylsulfanyl-1-(4-fluorophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrFN2S/c21-15-7-5-14(6-8-15)19-13-23-20(25-18-3-1-2-4-18)24(19)17-11-9-16(22)10-12-17/h5-13,18H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZHALFOMDVORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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